molecular formula C11H14N6S2 B6470524 N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(methylsulfanyl)pyrimidin-4-amine CAS No. 2640960-56-9

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B6470524
CAS No.: 2640960-56-9
M. Wt: 294.4 g/mol
InChI Key: JYTSJUTYCIXXNL-UHFFFAOYSA-N
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Description

The 1,3,4-thiadiazole moiety is known to exhibit various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with a thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions .


Synthesis Analysis

1,3,4-Thiadiazole was discovered by Emil Fischer in 1882 and synthesized using both conventional and microwave methods with polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .


Molecular Structure Analysis

1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . The presence of the =N-C-S- moiety and strong aromaticity of the ring are assumed to be the requirements for low toxicity and in vivo stability .


Chemical Reactions Analysis

Derivatives of 1,3,4-thiadiazole have the capability to produce mesoionic salts and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .


Physical and Chemical Properties Analysis

Due to the extra heteroatom, the inductive effect provides weak basicity to 1,3,4-thiadiazole that is affected by strong bases and exhibits ring cleavage in the presence of strong bases and acids, providing stability to the structure .

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is often associated with their ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Future Directions

The 1,3,4-thiadiazole scaffold continues to be a subject of interest in the design of new antitumor agents . Structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds and have good prospects as anti-microbial agents .

Properties

IUPAC Name

2-methylsulfanyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6S2/c1-7-15-16-11(19-7)17-5-8(6-17)13-9-3-4-12-10(14-9)18-2/h3-4,8H,5-6H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTSJUTYCIXXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC3=NC(=NC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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